(R)-4-Cyclohexyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole
説明
(R)-4-Cyclohexyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is a chiral pyridine-oxazoline ligand characterized by a cyclohexyl substituent at the 4-position of the oxazoline ring and a bulky dicyclohexylmethyl group at the 6-position of the pyridine moiety.
特性
IUPAC Name |
(4R)-4-cyclohexyl-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N2O/c1-4-11-20(12-5-1)25-19-30-27(29-25)24-18-10-17-23(28-24)26(21-13-6-2-7-14-21)22-15-8-3-9-16-22/h10,17-18,20-22,25-26H,1-9,11-16,19H2/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPSNZYMTLLNPR-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C(C4CCCCC4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2COC(=N2)C3=NC(=CC=C3)C(C4CCCCC4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(R)-4-Cyclohexyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is a chiral compound with a complex structure that includes an oxazole ring and a pyridine moiety. Its unique configuration and molecular interactions have led to interest in its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- IUPAC Name : (R)-4-Cyclohexyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole
- Molecular Formula : C27H40N2O
- Molecular Weight : 408.62 g/mol
- Purity : Typically available at 97% purity .
The biological activity of (R)-4-Cyclohexyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is believed to involve its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, leading to diverse biological effects such as:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can alter the signaling pathways associated with certain receptors, potentially affecting cellular responses.
Antimicrobial Properties
Recent studies have indicated that (R)-4-Cyclohexyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole exhibits antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies, it showed significant cytotoxic effects on cancer cells, particularly in breast and lung cancer models.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 µM |
| A549 (Lung) | 15 µM |
Case Studies
-
Study on Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of oxazole compounds, including (R)-4-Cyclohexyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole. Results indicated that modifications to the dicyclohexylmethyl group enhanced antimicrobial activity against Gram-positive bacteria.
-
Anticancer Research :
- A research project conducted at a leading cancer research institute investigated the cytotoxic effects of this compound on multiple cancer cell lines. The findings highlighted its potential as a lead compound for developing new anticancer agents.
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Steric Effects
The substituents on the oxazoline and pyridine rings critically influence catalytic performance. Key comparisons include:
Table 1: Substituent Effects on Pyridine-Oxazoline Ligands
| Compound Name | R Group (4-position) | Pyridine Substituent | Steric Bulk | Electronic Effects |
|---|---|---|---|---|
| (R)-4-Cyclohexyl-... (target) | Cyclohexyl | 6-(dicyclohexylmethyl) | Very High | Neutral |
| (S)-4-(tert-butyl)-2-(5-CF3-pyridin-2-yl) | tert-Butyl | 5-Trifluoromethyl | Moderate | Electron-withdrawing |
| (S)-t-BuPyOx | tert-Butyl | Pyridin-2-yl | Moderate | Neutral |
| (R)-4-Phenyl-2-(5-CF3-pyridin-2-yl) | Phenyl | 5-Trifluoromethyl | Low | Electron-withdrawing |
- Cyclohexyl vs.
- Dicyclohexylmethyl vs. Trifluoromethyl : The dicyclohexylmethyl group on the pyridine ring introduces extreme steric bulk, unlike the electron-withdrawing trifluoromethyl group in (S)-4-(tert-butyl)-2-(5-CF3-pyridin-2-yl)-4,5-dihydrooxazole. This difference may alter metal-ligand coordination dynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
